

# N-(4-fluorophenyl)cyclohexanecarboxamide chemical properties and structure

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## Compound of Interest

Compound Name: N-(4-fluorophenyl)cyclohexanecarboxamide

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## N-(4-fluorophenyl)cyclohexanecarboxamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and synthesis of **N-(4-fluorophenyl)cyclohexanecarboxamide**. The information is compiled from various scientific sources to support research and development activities in medicinal chemistry and related fields.

## Chemical Structure and Identification

**N-(4-fluorophenyl)cyclohexanecarboxamide** is an amide derivative characterized by a cyclohexane ring connected to a 4-fluorophenyl group through an amide linkage.

Chemical Structure Diagram:

Caption: 2D structure of **N-(4-fluorophenyl)cyclohexanecarboxamide**.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	N-(4-fluorophenyl)cyclohexanecarboxamide
Molecular Formula	C <sub>13</sub> H <sub>16</sub> FNO
Molecular Weight	221.27 g/mol [1]
Canonical SMILES	C1CCC(CC1)C(=O)NC2=CC=C(C=C2)F
InChI	InChI=1S/C13H16FNO/c14-11-6-8-12(9-7-11)15-13(16)10-4-2-1-3-5-10/h6-9H,1-5,10H2,(H,15,16)
InChIKey	RQMDSCPCNJHYJL-UHFFFAOYSA-N
CAS Number	Not explicitly found in search results.

## Physicochemical Properties

Detailed experimental data on the physicochemical properties of **N-(4-fluorophenyl)cyclohexanecarboxamide** are limited in the available literature. The table below summarizes the available information.

Table 2: Physicochemical Properties

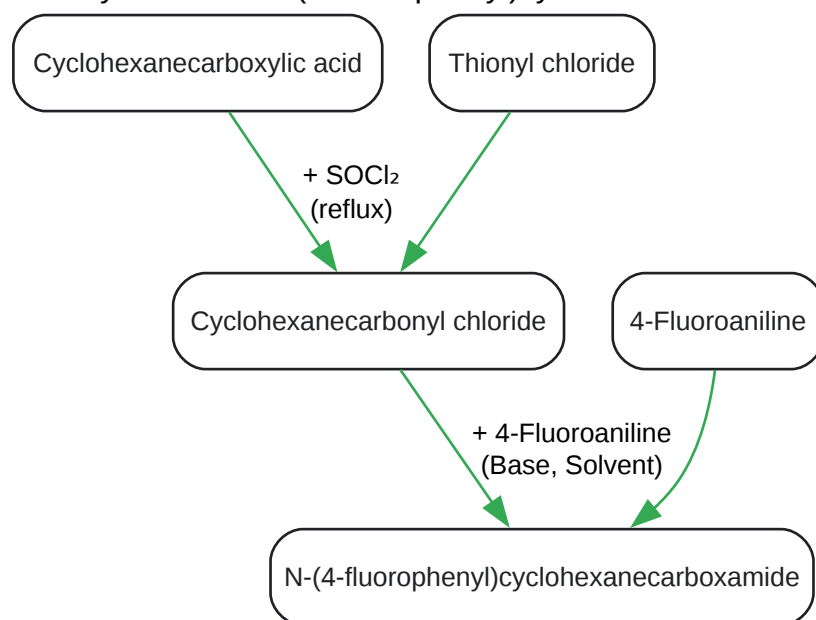
Property	Value	Source
Molecular Weight	221.2706 g/mol	NIST
Physical State	Solid (predicted)	General knowledge
Solubility	Not explicitly found	
Melting Point	Not explicitly found	
Boiling Point	Not explicitly found	
pKa	Not explicitly found	

## Synthesis

A common method for the synthesis of **N-(4-fluorophenyl)cyclohexanecarboxamide** involves the reaction of cyclohexanecarbonyl chloride with 4-fluoroaniline.

Synthesis Workflow:

General Synthesis of N-(4-fluorophenyl)cyclohexanecarboxamide



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Caption: Reaction scheme for the synthesis of the target compound.

## Experimental Protocol

Materials:

- Cyclohexanecarboxylic acid
- Thionyl chloride (SOCl<sub>2</sub>)
- 4-Fluoroaniline
- Anhydrous dichloromethane (DCM)
- Triethylamine (TEA)

- Hydrochloric acid (HCl), dilute solution
- Brine (saturated NaCl solution)
- Water

#### Procedure:

- A mixture of cyclohexanecarboxylic acid and thionyl chloride is refluxed for 2 hours.
- Excess thionyl chloride is removed by distillation.
- The resulting cyclohexanecarbonyl chloride is dissolved in anhydrous dichloromethane.
- The solution is cooled to 0°C, and 4-fluoroaniline and triethylamine are added dropwise.
- The reaction mixture is stirred at room temperature for 12 hours.
- The reaction is quenched by the addition of water.
- The organic layer is separated and washed successively with dilute hydrochloric acid and brine.
- The organic solvent is removed under reduced pressure.
- The crude product is purified by recrystallization.

## Spectral Data

### <sup>1</sup>H NMR Spectroscopy

Table 3: <sup>1</sup>H NMR Data for **N-(4-fluorophenyl)cyclohexanecarboxamide**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Assignment
1.20 - 1.90	m	Cyclohexyl protons
2.25	m	Cyclohexyl-CH
7.00	t, J=8.8 Hz	2H, Ar-H ortho to F
7.48	dd, J=8.8, 5.2 Hz	2H, Ar-H meta to F
7.65	br s	1H, NH

Note: This is a representative interpretation and may vary based on experimental conditions.

## <sup>13</sup>C NMR Spectroscopy

Experimental <sup>13</sup>C NMR data for **N-(4-fluorophenyl)cyclohexanecarboxamide** were not explicitly found in the searched literature. However, based on the structure and known chemical shifts for similar compounds, the following are predicted peak regions:

Table 4: Predicted <sup>13</sup>C NMR Chemical Shift Ranges

Functional Group	Predicted Chemical Shift ( $\delta$ , ppm)
Cyclohexyl carbons	25 - 45
Aromatic C-F	155 - 165 (d, <sup>1</sup> JCF)
Aromatic C-N	130 - 140
Aromatic C-H	115 - 130
Amide Carbonyl (C=O)	170 - 180

## FT-IR Spectroscopy

Experimental FT-IR data for **N-(4-fluorophenyl)cyclohexanecarboxamide** were not explicitly found. The expected characteristic absorption bands are listed below.

Table 5: Predicted FT-IR Absorption Bands

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity
N-H Stretch (Amide)	3300 - 3500	Medium
C-H Stretch (Aromatic)	3000 - 3100	Medium
C-H Stretch (Aliphatic)	2850 - 2960	Strong
C=O Stretch (Amide I)	1630 - 1680	Strong
N-H Bend (Amide II)	1510 - 1570	Strong
C-N Stretch (Amide)	1200 - 1300	Medium
C-F Stretch (Aromatic)	1100 - 1250	Strong

## Mass Spectrometry

Mass spectral data is available from the NIST WebBook, confirming the molecular weight of the compound.<sup>[2]</sup>

## Biological Activity and Signaling Pathways

Specific biological activity, mechanism of action, and signaling pathway information for **N-(4-fluorophenyl)cyclohexanecarboxamide** are not well-documented in the public domain. However, the 4-fluorophenyl moiety is a common feature in many biologically active compounds. Derivatives containing this group have shown a wide range of pharmacological activities, including potential as anticancer and antiviral agents.<sup>[3]</sup> The fluorine atom can enhance metabolic stability and binding affinity to biological targets.

Further research is required to elucidate the specific biological profile of **N-(4-fluorophenyl)cyclohexanecarboxamide**.

## Conclusion

This technical guide has summarized the currently available information on the chemical properties, structure, and synthesis of **N-(4-fluorophenyl)cyclohexanecarboxamide**. While fundamental chemical data and a synthesis protocol are established, a significant gap exists in the experimental characterization, particularly for <sup>13</sup>C NMR and FT-IR spectroscopy, and in the understanding of its biological activity. The structural motifs present in this molecule suggest

potential for further investigation in the context of drug discovery and development. Researchers are encouraged to perform detailed spectroscopic and biological studies to fully characterize this compound and explore its potential applications.

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## References

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